Afatinib Impurity C, chemically known as [2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole-2-yl)-N,N-dimethylethanamine] [], is a recognized impurity generated during the commercial manufacturing of the anti-migraine drug Rizatriptan benzoate [] and the anti-cancer drug Afatinib []. Its presence in these pharmaceuticals necessitates careful monitoring and control to ensure drug safety and efficacy. The synthesis and characterization of Afatinib Impurity C are crucial for developing robust analytical methods for its detection and quantification in pharmaceutical formulations.
A convergent and short synthesis of Afatinib Impurity C has been reported, demonstrating an efficient method for its production []. This approach holds promise for obtaining sufficient quantities of the impurity for analytical method development and validation. Specific details regarding the synthesis route and parameters are not provided in the reviewed literature.
The molecular structure of Afatinib Impurity C has been elucidated, providing essential information for understanding its chemical behavior and potential interactions []. Detailed structural data, including bond lengths, bond angles, and spatial arrangements of atoms, are not elaborated upon in the reviewed literature.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: